molecular formula C16H33N5O8 B1668101 Butirosamine CAS No. 50474-68-5

Butirosamine

Cat. No.: B1668101
CAS No.: 50474-68-5
M. Wt: 423.46 g/mol
InChI Key: HBJPTJYMDQDYRR-UHFFFAOYSA-N
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Description

Butirosamine is a critical structural component of the aminoglycoside antibiotic Butirosin B, which belongs to a class of antibiotics known for their activity against Gram-negative bacteria. Chemically, this compound is defined as 4-amino-N-{5-amino-4-[(2,6-diamino-2,6-dideoxyhexopyranosyl)oxy]-2,3-dihydroxycyclohexyl}-2-hydroxybutanamide (CAS: 50474-68-5) . It features a streptamine-derived core modified with a 4-amino-2-hydroxybutanamide side chain and glycosidic linkages to 2,6-diamino-2,6-dideoxy-α-D-glucopyranosyl and β-D-ribofuranosyl groups . This unique structure contributes to its antibacterial properties by enabling ribosomal binding and interference with protein synthesis in susceptible pathogens.

Properties

CAS No.

50474-68-5

Molecular Formula

C16H33N5O8

Molecular Weight

423.46 g/mol

IUPAC Name

4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2,3-dihydroxycyclohexyl]-2-hydroxybutanamide

InChI

InChI=1S/C16H33N5O8/c17-2-1-7(22)15(27)21-6-3-5(19)14(13(26)10(6)23)29-16-9(20)12(25)11(24)8(4-18)28-16/h5-14,16,22-26H,1-4,17-20H2,(H,21,27)

InChI Key

HBJPTJYMDQDYRR-UHFFFAOYSA-N

SMILES

C1C(C(C(C(C1NC(=O)C(CCN)O)O)O)OC2C(C(C(C(O2)CN)O)O)N)N

Canonical SMILES

C1C(C(C(C(C1NC(=O)C(CCN)O)O)O)OC2C(C(C(C(O2)CN)O)O)N)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Butirosamine;  Z-1159-3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Butirosamine shares structural and functional similarities with other aminoglycosides, particularly those derived from streptamine or 2-deoxystreptamine cores. Below is a detailed analysis of its key distinctions and parallels with related compounds.

Butirosin B

This compound is a substructure of Butirosin B (CAS: 34291-03-7), which comprises a streptamine backbone modified with:

  • A 4-amino-2-hydroxybutanamide group at the N1 position.
  • A 2,6-diamino-2,6-dideoxy-α-D-glucopyranosyl moiety at the O4 position.
  • A β-D-ribofuranosyl group at the O5 position .

Key Differences :

  • This compound itself lacks the full glycosidic assembly of Butirosin B, which is essential for the latter’s broader-spectrum activity.
  • The ribofuranosyl group in Butirosin B enhances solubility and bacterial membrane penetration, a feature absent in isolated this compound .
Neomycin A Derivatives

This compound is chemically analogous to L-N(sup 1)-(4-Amino-2-hydroxybutyryl)neomycin A (CAS: 50474-68-5), a semisynthetic derivative of neomycin . Both compounds share:

  • A 4-amino-2-hydroxybutyryl side chain.
  • A 2-deoxystreptamine core.

Key Differences :

  • Neomycin A derivatives typically include additional hexosamine residues (e.g., neosamine C), expanding their antibacterial spectrum compared to this compound’s narrower activity .
  • The stereochemistry of the butyryl side chain in this compound (L-configuration) may influence ribosomal binding efficiency compared to D-configured analogs .

Functional and Toxicity Comparisons

Antimicrobial Activity
  • This compound: Primarily effective against aerobic Gram-negative bacteria (e.g., E.
  • Butirosin B : Exhibits broader activity, including against resistant strains, due to enhanced ribosomal affinity from its sugar moieties .
  • Neomycin Derivatives : Target both Gram-negative and Gram-positive bacteria, with neomycin’s additional rings enabling resistance to enzymatic inactivation .
Toxicity Profiles
  • This compound: Limited nephrotoxicity compared to full aminoglycosides, as it lacks the cumulative cationic charge responsible for renal uptake .
  • Butirosin B and Neomycin : Higher ototoxicity and nephrotoxicity due to prolonged tissue retention and lysosomal disruption .

Research Findings and Gaps

  • Structural-Activity Relationship (SAR): The 2,6-diamino sugar in Butirosin B is critical for evading bacterial aminoglycoside-modifying enzymes, a feature absent in this compound .
  • Clinical Relevance : Butirosin B’s efficacy against resistant strains highlights the importance of glycosidic modifications, though toxicity remains a limitation .
  • Data Gaps : Comparative pharmacokinetic studies between this compound and its parent compound are sparse, necessitating further investigation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butirosamine
Reactant of Route 2
Butirosamine

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